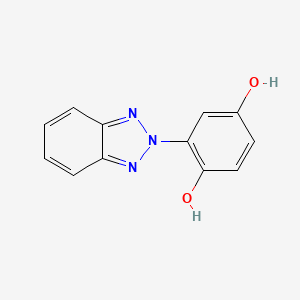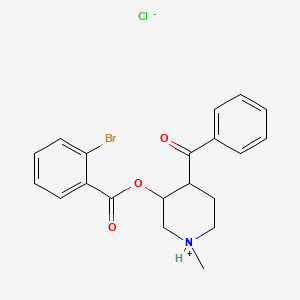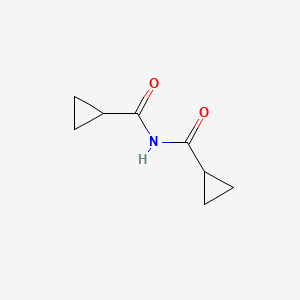
Dicyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropanecarboxamide is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopropane, characterized by the presence of two cyclopropane rings attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopropanecarboxamide can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of cyclopropyl cyanide, which is then subjected to further chemical transformations to introduce the carboxamide group. This process may involve the use of strong bases like sodium hydroxide and subsequent acidification with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Dicyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Dicyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of dicyclopropanecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: A simpler analog with one cyclopropane ring.
Cyclopropylamine: Contains a cyclopropane ring attached to an amine group.
Cyclopropanecarboxylic acid: Features a carboxylic acid group instead of a carboxamide.
Uniqueness
Dicyclopropanecarboxamide is unique due to the presence of two cyclopropane rings, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
10528-56-0 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(cyclopropanecarbonyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H11NO2/c10-7(5-1-2-5)9-8(11)6-3-4-6/h5-6H,1-4H2,(H,9,10,11) |
InChI Key |
RLPDHOAILQJTHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



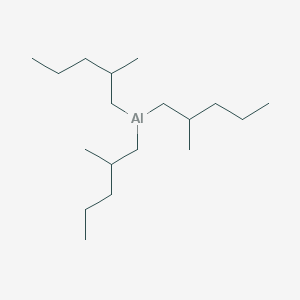
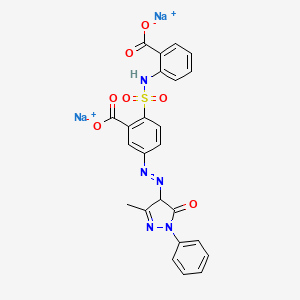
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)



